Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C13H12ClNO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a chlorinated methylphenyl ring
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad range of targets due to their diverse biological activities .
Mode of Action
Compounds with similar structures are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate.
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 4283±550 °C , which might impact its bioavailability.
Result of Action
Compounds with similar structures are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s known that similar compounds can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Chlorinated Methylphenyl Ring: This step involves the coupling of the chlorinated methylphenyl ring to the thiophene ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, allowing for precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug intermediate, particularly in the synthesis of anti-inflammatory and analgesic agents.
Agrochemicals: The compound is explored for its use as an intermediate in the synthesis of herbicides and insecticides.
Material Science:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate: A closely related compound with similar structural features.
This compound: Another analog with slight variations in the sulfamoyl group.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring, a sulfamoyl group, and a chlorinated methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(14)7-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKNMVVELGVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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